Vinblastine Sulfate

Antimitotic activity Microtubule inhibition Tubulin binding

Vinblastine sulfate (CAS 143-67-9) is a naturally occurring vinca alkaloid derived from Catharanthus roseus, formulated as a water-soluble sulfate salt (C46H58N4O9·H2SO4, MW 909.06 g/mol) that disrupts microtubule dynamics by binding to the β-subunit of tubulin. The compound exhibits aqueous solubility of ≥90 mg/mL (approximately 100 mM) and DMSO solubility of ≥90 mg/mL, enabling flexible preparation of concentrated stock solutions for in vitro studies.

Molecular Formula C46H58N4O9.H2O4S
C46H60N4O13S
Molecular Weight 909.1 g/mol
CAS No. 143-67-9
Cat. No. B001247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinblastine Sulfate
CAS143-67-9
Synonymscellblastin
Lemblastine
Sulfate, Vinblastine
Velban
Velbe
Vinblastin Hexal
Vinblastina Lilly
Vinblastine
Vinblastine Sulfate
Vinblastinsulfat-Gry
Vincaleukoblastine
Molecular FormulaC46H58N4O9.H2O4S
C46H60N4O13S
Molecular Weight909.1 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
InChIInChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1
InChIKeyKDQAABAKXDWYSZ-PNYVAJAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)

Vinblastine Sulfate (CAS 143-67-9) — Procurement-Grade Antimitotic Vinca Alkaloid for Research and Therapeutic Formulation


Vinblastine sulfate (CAS 143-67-9) is a naturally occurring vinca alkaloid derived from Catharanthus roseus, formulated as a water-soluble sulfate salt (C46H58N4O9·H2SO4, MW 909.06 g/mol) that disrupts microtubule dynamics by binding to the β-subunit of tubulin [1][2]. The compound exhibits aqueous solubility of ≥90 mg/mL (approximately 100 mM) and DMSO solubility of ≥90 mg/mL, enabling flexible preparation of concentrated stock solutions for in vitro studies . As the hydrochloride salt alternative is less commonly utilized in research settings, the sulfate formulation represents the standard reference form for laboratory procurement and clinical formulation development, with ≥95% HPLC purity typically specified .

Why Vinblastine Sulfate Cannot Be Interchanged with Vincristine, Vinorelbine, or Vindesine in Research Protocols


Despite their shared vinca alkaloid scaffold and common mechanism of microtubule disruption, vinblastine, vincristine, vinorelbine, and vindesine exhibit quantitatively distinct profiles across multiple pharmacologically relevant dimensions including tubulin-binding affinity hierarchy [1], cellular uptake and retention kinetics [2], differential antiproliferative potency in specific cell lines [3], neurotoxicity incidence [4], and formulation pharmacokinetics [5]. These differences are not merely incremental — they represent operationally significant divergences that preclude direct substitution in experimental systems. Investigators who replace vinblastine with vincristine in Hodgkin lymphoma models, for instance, would introduce confounding variables in both efficacy and toxicity readouts [6]. Similarly, substituting vinorelbine or vindesine for vinblastine alters intracellular drug accumulation by up to 5-fold, fundamentally changing exposure-response relationships [2]. The following quantitative evidence establishes precisely where and how vinblastine sulfate differentiates from its closest analogs.

Quantitative Differential Evidence: Vinblastine Sulfate Versus Closest Vinca Alkaloid Comparators


Antitubulin Activity: Vinblastine Exhibits ≥6-Fold Higher Potency Than Vincristine in Radial Segmentation Assay

Vinblastine demonstrates substantially higher antitubulin activity than vincristine when assessed by the radial segmentation test. This difference has direct clinical procurement implications, as more antitubulin activity can be administered with vinblastine than with vincristine when differential indications are balanced [1].

Antimitotic activity Microtubule inhibition Tubulin binding

Cellular Uptake and Intracellular Accumulation: Vinblastine Achieves 2-Fold Greater Cellular Concentration Than Vincristine and Vindesine

In B16 melanoma cells, vinblastine achieves approximately 100-fold concentration relative to extracellular medium, compared to 50-fold for vincristine and vindesine, and only 20-fold for vinepidine [1]. This differential uptake, rather than tubulin-binding affinity, appears to be the predominant determinant of relative antiproliferative effectiveness among vinca alkaloids [1].

Cellular pharmacokinetics Drug accumulation Intracellular concentration

Antiproliferative Potency in L-Cells: Vinblastine Achieves Complete Growth Inhibition at 40 nM Where Vincristine and Vindesine Produce Only ~25% Inhibition

In L-cell cultures, vinblastine demonstrates markedly superior antiproliferative efficacy compared to vincristine and vindesine. At a concentration of 40 nM, vinblastine produced complete inhibition of cell growth, whereas vincristine and vindesine caused only approximately 25% inhibition under identical conditions [1]. This contrasts with the rank order of microtubule assembly inhibition potency (vincristine Ki = 0.085 μM; vinblastine Ki = 0.178 μM), highlighting a disconnect between isolated tubulin binding and cellular efficacy [1].

Cell proliferation Growth inhibition In vitro cytotoxicity

Neurotoxicity Profile: Vinblastine Demonstrates the Lowest Peripheral Neurotoxicity Among Vinca Alkaloids (Vincristine > Vindesine > Vinblastine)

Clinical experience and in vitro neuronal culture studies establish a clear neurotoxicity hierarchy among vinca alkaloids: vincristine > vindesine > vinblastine [1][2]. In cultured rat midbrain cells, vincristine affects neuronal processes at concentrations as low as 0.004 μg/mL, with vinblastine exhibiting the least neurotoxic effects in this system [1]. Clinically, peripheral neuropathy incidence with vincristine ranges from 18% to 70% of adult patients, whereas vinblastine-associated neuropathy is reported in 12% to 56% of patients, with severe neuropathy in up to 12% [3].

Neurotoxicity Peripheral neuropathy Safety profile

Gastrointestinal Toxicity: Vinblastine Associated with 4.2-Fold Lower Treatment Arm Switch Rate Than Vincristine in Randomized Feline Lymphoma Trial

In a prospective randomized controlled trial comparing vincristine and vinblastine in COP-based chemotherapy for feline lymphoma, cats receiving vincristine were significantly more likely to require arm crossover due to gastrointestinal toxicity than those receiving vinblastine (44.4% versus 10.5%, P = 0.02) [1]. Response rates, progression-free survival, and lymphoma-specific survival were statistically equivalent between arms (PFS: 48 versus 64 days, P = 0.87; LSS: 139 versus 136 days, P = 0.96), establishing that vinblastine achieves comparable antineoplastic efficacy with substantially reduced gastrointestinal adverse effects [1].

Gastrointestinal toxicity Tolerability Randomized controlled trial

Liposomal Formulation Pharmacokinetics: Liposomal Vinblastine Exhibits 1.9-Fold Faster Clearance Than Liposomal Vincristine, Informing Formulation Strategy

In comparative nanoliposome formulation studies conducted in Sprague Dawley rats, liposome-encapsulated vinblastine demonstrated an elimination half-life (t1/2) of 9.7 hours, compared to 18.5 hours for identically formulated liposomal vincristine [1]. While the liposomal carrier pharmacokinetic profiles were similar between formulations, the encapsulated drug clearance rate differed significantly, reflecting intrinsic differences in drug retention within the liposomal compartment [1].

Liposomal formulation Pharmacokinetics Drug delivery

Optimal Application Scenarios for Vinblastine Sulfate Based on Quantified Differential Evidence


In Vitro L-Cell Proliferation Studies Requiring Robust Growth Arrest at Nanomolar Concentrations

Researchers working with L-cell (mouse fibroblast) models who require near-complete growth inhibition should select vinblastine sulfate over vincristine or vindesine. At 40 nM, vinblastine achieves complete (100%) growth inhibition in L-cells, whereas vincristine and vindesine produce only approximately 25% inhibition under identical conditions [1]. This differential potency eliminates the need for higher drug concentrations that might introduce off-target effects. Stock solutions of vinblastine sulfate at up to 100 mM in DMSO or water enable flexible dosing across a wide concentration range .

Veterinary Oncology Studies Requiring Antitumor Efficacy with Minimized Gastrointestinal Toxicity

Investigators conducting feline or comparative oncology lymphoma studies should prioritize vinblastine over vincristine when gastrointestinal tolerability is a critical endpoint. Randomized controlled trial data demonstrate that vinblastine achieves equivalent progression-free survival and lymphoma-specific survival (P = 0.87 and P = 0.96, respectively) while reducing the incidence of treatment-limiting gastrointestinal toxicity by approximately 4.2-fold (10.5% vs 44.4% crossover rate, P = 0.02) [2]. This therapeutic index advantage makes vinblastine sulfate the preferred vinca alkaloid for protocols where minimizing gastrointestinal adverse events is essential.

Long-Term Treatment Protocols and Neurotoxicity-Sensitive Model Systems

For chronic dosing studies in neuronal cell culture or in vivo models where cumulative neurotoxicity could confound experimental endpoints, vinblastine sulfate offers the lowest neurotoxicity profile among clinical vinca alkaloids [3][4]. The established neurotoxicity hierarchy (vincristine > vindesine > vinblastine) has been validated in both clinical experience and in vitro neuronal culture systems, with vincristine affecting neuronal processes at concentrations as low as 0.004 μg/mL [3]. This differential neurotoxicity profile is particularly relevant for studies involving extended treatment durations or co-administration with other neurotoxic agents.

Cellular Pharmacokinetic Studies Investigating Drug Accumulation and Retention

Investigators studying the relationship between intracellular drug concentration and antiproliferative efficacy should consider vinblastine sulfate as a model compound due to its unique cellular accumulation profile. In B16 melanoma cells, vinblastine achieves approximately 100-fold intracellular concentration relative to extracellular medium, which is 2-fold greater than vincristine and vindesine (50-fold) and 5-fold greater than vinepidine (20-fold) [5]. This pronounced concentration gradient, coupled with the compound‘s high aqueous solubility (≥90 mg/mL) , enables precise control over extracellular concentrations and facilitates quantitative studies of uptake kinetics and intracellular target engagement.

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